4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position and a trifluoroethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the introduction of the trifluoroethyl group and the chloro substituent onto the pyrrolo[2,3-d]pyrimidine scaffold. One common method involves the reaction of a suitable pyrrolo[2,3-d]pyrimidine precursor with 2,2,2-trifluoroethyl halides under basic conditions. The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the trifluoroethyl group would yield a trifluoroacetic acid derivative.
Scientific Research Applications
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acaricide and other bioactive compounds.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactivity against pests.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In the case of its use as an acaricide, it likely interferes with the nervous system of mites, leading to paralysis and death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with ion channels or neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: Another pyrimidine derivative used as an acaricide.
Flupentiofenox: A trifluoroethyl thioether derivative with similar bioactivity.
Uniqueness
4-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chloro and a trifluoroethyl group enhances its lipophilicity and bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-7-(2,2,2-trifluoroethyl)pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c9-6-5-1-2-15(3-8(10,11)12)7(5)14-4-13-6/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKUYLDIZVIYPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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